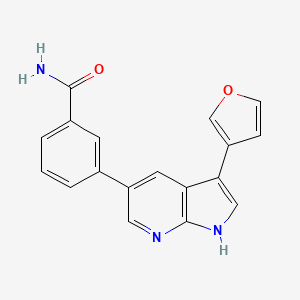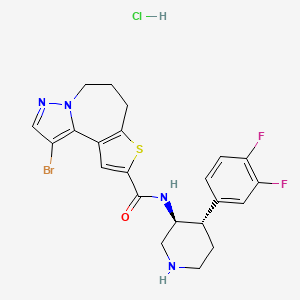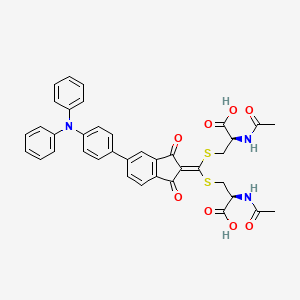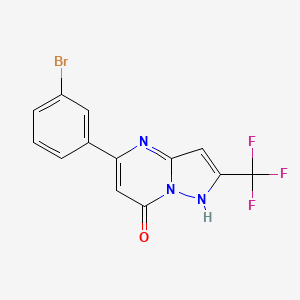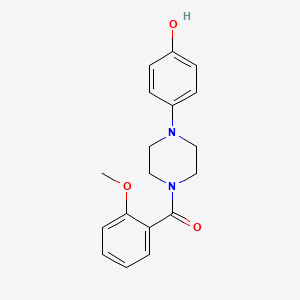
hTYR/AbTYR-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hTYR/AbTYR-IN-1 is a dual inhibitor of human tyrosinase and mushroom tyrosinase. It has inhibitory effects on both human tyrosinase and mushroom tyrosinase, with IC50 values of 5.4 micromolar and 3.52 micromolar, respectively . This compound is primarily used for the study of hyperpigmentation and melanoma in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hTYR/AbTYR-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve the use of aromatic compounds and amines under controlled conditions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not publicly detailed, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
hTYR/AbTYR-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
hTYR/AbTYR-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes related to pigmentation and melanoma.
Medicine: Potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: Utilized in the development of skin-lightening agents and other cosmetic products
Wirkmechanismus
hTYR/AbTYR-IN-1 exerts its effects by inhibiting the activity of human tyrosinase and mushroom tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound reduces melanin production, which can help in treating hyperpigmentation disorders. The molecular targets include the active sites of tyrosinase enzymes, where the compound binds and prevents the enzyme from catalyzing the oxidation of tyrosine to melanin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tyrosinase-IN-15
- Hexylresorcinol
- α-Arbutin
- Kojic acid
- Licraside
- Tyrosinase-IN-13
- Noroxyhydrastinine
- Toceranib Phosphate
Uniqueness
hTYR/AbTYR-IN-1 is unique due to its dual inhibitory activity against both human tyrosinase and mushroom tyrosinase. This dual inhibition makes it particularly effective in research related to hyperpigmentation and melanoma, as it can target multiple pathways involved in melanin production .
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N2O3/c1-23-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(21)9-7-14/h2-9,21H,10-13H2,1H3 |
InChI-Schlüssel |
MUYCIIDDRAFFHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


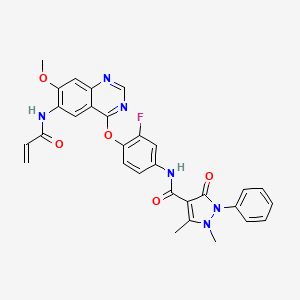
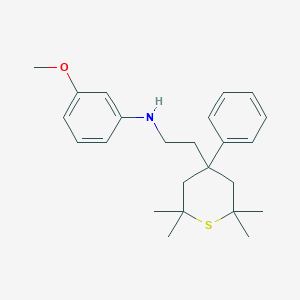
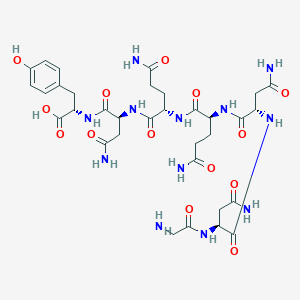
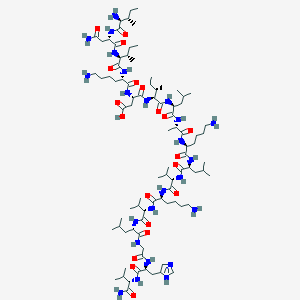
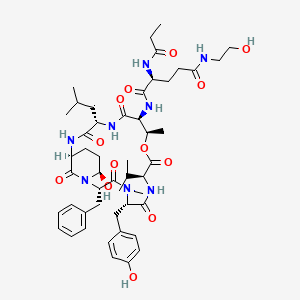
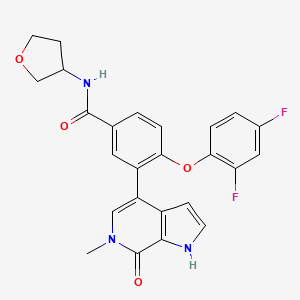
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
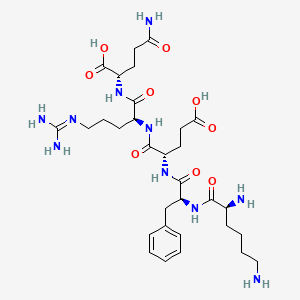
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
